molecular formula C15H20ClN3O4S B2395800 (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(morpholino)methanone CAS No. 692762-04-2

(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(morpholino)methanone

Cat. No.: B2395800
CAS No.: 692762-04-2
M. Wt: 373.85
InChI Key: MNPWCZXOEGJAQE-UHFFFAOYSA-N
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Description

(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(morpholino)methanone: is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(morpholino)methanone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine, followed by the introduction of a morpholino group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Reaction of 4-chlorobenzenesulfonyl chloride with piperazine in the presence of a base.

    Step 2: Introduction of the morpholino group to the intermediate product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of novel materials with specific properties.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of advanced materials with unique characteristics.

Mechanism of Action

The mechanism of action of (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction mechanisms, where the compound influences cellular responses by altering the activity of key proteins.

Comparison with Similar Compounds

    (4-Chlorophenyl)sulfonyl)piperazine: Lacks the morpholino group, which may affect its biological activity.

    (4-Morpholinyl)methanone: Lacks the 4-chlorophenylsulfonyl group, which may influence its chemical reactivity.

Uniqueness:

  • The presence of both the 4-chlorophenylsulfonyl and morpholino groups in (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(morpholino)methanone imparts unique chemical and biological properties.
  • The combination of these functional groups can enhance the compound’s stability, reactivity, and potential applications in various fields.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O4S/c16-13-1-3-14(4-2-13)24(21,22)19-7-5-17(6-8-19)15(20)18-9-11-23-12-10-18/h1-4H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPWCZXOEGJAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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